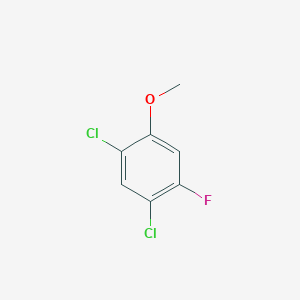

2,4-Dichloro-5-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKAAPQMAQXRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization Strategies for 2,4 Dichloro 5 Fluoroanisole

Established Synthetic Pathways for 2,4-Dichloro-5-fluoroanisole and Analogues

Regioselective Halogenation Approaches (Chlorination, Fluorination)

Regioselective halogenation is a cornerstone for the synthesis of this compound and its analogues. This involves the direct and controlled introduction of chlorine and fluorine atoms onto an aromatic ring. The directing effects of the substituents already present on the ring, such as the methoxy (B1213986) group, are crucial for achieving the desired substitution pattern.

Chlorination: The chlorination of fluoroanisole derivatives is a common strategy. The methoxy group is an ortho-, para-director, meaning it activates these positions for electrophilic substitution. However, achieving the specific 2,4-dichloro substitution pattern on a 5-fluoroanisole precursor requires careful control of reaction conditions to manage the regioselectivity. Various chlorinating agents are employed, including N-chlorosuccinimide (NCS), often activated by a catalyst. nih.gov For instance, the chlorination of anisole (B1667542) can be achieved with NCS in the presence of activators. nih.gov Research has shown that using reagents like Selectfluor can lead to chlorination under mild conditions. researchgate.net Lewis basic selenoether catalysts have also been utilized for highly efficient ortho-selective chlorination of phenols, a related class of compounds. nsf.gov

Fluorination: Introducing a fluorine atom regioselectively can be more challenging. Electrophilic fluorinating agents like Selectfluor are commonly used for the fluorination of electron-rich arenes. researchgate.netnumberanalytics.com The regioselectivity of fluorination is influenced by electronic and steric factors of the substrate. numberanalytics.com For substrates prone to yielding mixtures of regioisomers, specialized catalyst systems, such as those based on palladium with fluorinated ligands, have been developed to enhance regioselectivity. mit.edu Computational and experimental studies on nucleophilic fluorination have demonstrated that the regioselectivity can be tuned by modulating the charge density of the fluoride (B91410) source using hydrogen-bonding catalysts. nih.gov

| Halogenation Method | Reagent(s) | Key Features | Reference(s) |

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) with activator | Widely used for chlorinating activated aromatic rings. | nih.gov |

| Electrophilic Chlorination/Fluorination | Selectfluor | Can act as a source for both fluorine and chlorine under specific conditions. | researchgate.net |

| Ortho-Selective Chlorination | Lewis basic selenoether catalyst | High ortho-selectivity for phenols and anilines. | nsf.gov |

| Regioselective Fluorination | Palladium catalyst with fluorinated ligand | High regioselectivity for aryl triflates and bromides. | mit.edu |

| Nucleophilic Fluorination | Fluoride source with hydrogen-bond donor catalyst | Tunable regioselectivity based on catalyst acidity. | nih.gov |

Anisole Formation via O-Alkylation in Substituted Halobenzenes

An alternative to direct halogenation of anisole is the formation of the ether linkage on a pre-halogenated phenolic precursor. The Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl halide, is a classic method for forming ethers. francis-press.com In the context of this compound, this would typically involve the O-alkylation of 2,4-dichloro-5-fluorophenol (B2868876) with a methylating agent.

Modern variations of this approach utilize metal catalysts to facilitate the O-alkylation under milder conditions. For example, copper-catalyzed cross-coupling reactions of phenols with alkylborane reagents have been developed for the synthesis of alkyl aryl ethers. organic-chemistry.org These methods often exhibit good functional group tolerance and avoid the need for strong bases. organic-chemistry.org

| O-Alkylation Method | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Williamson Ether Synthesis | Sodium phenoxide and an alkyl halide | Typically requires a base | A classic and widely used method. | francis-press.com |

| Copper-Catalyzed Cross-Coupling | Phenol (B47542) and an alkylborane reagent | Copper(II) acetate, di-tert-butyl peroxide | Milder conditions, good functional group tolerance. | organic-chemistry.org |

| Base-Promoted O-Alkylation | Phenol and 2-chloroethanol | K2CO3 | Mild conditions, high yields. | thieme-connect.de |

Multi-step Synthetic Sequences from Precursors

The synthesis of this compound is often accomplished through a multi-step sequence, which allows for precise control over the introduction of each functional group. fiveable.me These synthetic routes can be designed to build the molecule systematically from simpler, commercially available starting materials. fiveable.meyoutube.com

One documented pathway involves the synthesis of 2,4-dichloro-5-fluoroacetophenone, a related compound, starting from 3,4-dichloronitrobenzene. google.comwipo.int This process includes a fluorination step, followed by chlorination and then acylation. google.comwipo.int A similar strategic approach can be envisioned for this compound. For instance, a synthetic route could begin with a nitration reaction, followed by reduction of the nitro group to an amine, which can then be transformed into the desired halogenated anisole through diazotization and subsequent Sandmeyer-type reactions. youtube.com

A patent describes a method for preparing 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichlorofluorobenzene. patsnap.comoakwoodchemical.com This precursor could potentially be converted to this compound. Another synthetic route starts with 2,4-dichloro-3-fluoronitrobenzene, which undergoes methoxylation, followed by reduction of the nitro group, diazotization, and subsequent deamination to yield a mixture of chloro-fluoro-anisole isomers. chemicalbook.com

Novel Catalytic Systems in the Synthesis of this compound

Recent advances in catalysis offer promising new avenues for the synthesis of complex molecules like this compound, with improved efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Anisole Formation and Derivatization

Transition metal catalysis is a powerful tool in modern organic synthesis. frontiersin.org Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-O bonds in the synthesis of aryl ethers. aablocks.com These methods can be applied to the formation of the anisole moiety in this compound from a corresponding phenol and a methylating agent or vice versa.

Furthermore, transition metal catalysts are employed in derivatization reactions. For instance, palladium-catalyzed fluorination of aryl triflates and bromides using a specialized fluorinated ligand allows for room-temperature fluorination with high regioselectivity. mit.edu This could be a viable strategy for introducing the fluorine atom at a late stage in the synthesis.

| Catalytic System | Reaction Type | Key Features | Reference(s) |

| Palladium with Fluorinated Ligand | Nucleophilic Fluorination | Room-temperature reaction, high regioselectivity. | mit.edu |

| Copper(II) Acetate | O-Alkylation | Cross-coupling of phenols with alkylborane reagents. | organic-chemistry.org |

| Palladium Dibenzylideneacetone | C-N and C-O bond formation | Versatile catalyst for heterocycle synthesis and coupling reactions. | aablocks.com |

Organocatalysis in Halogenation and Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. beilstein-journals.org In the context of halogenation, organocatalysts can activate halogenating agents, leading to improved reactivity and selectivity. For example, TEMPO and its derivatives have been shown to be effective catalysts for the electrophilic halogenation of arenes under mild conditions. nih.gov Thiourea derivatives have been used as organocatalysts for the regioselective iodination of activated aromatic compounds. organic-chemistry.org

These organocatalytic systems offer the advantages of being metal-free, often less sensitive to air and moisture, and can provide unique selectivities compared to traditional methods. Their application to the synthesis of this compound could lead to more sustainable and efficient processes.

| Organocatalyst | Reaction Type | Key Features | Reference(s) |

| TEMPO and derivatives | Electrophilic Halogenation | Mild reaction conditions, good functional group tolerance. | nih.gov |

| Thiourea derivatives | Electrophilic Iodination | Highly regioselective for activated aromatic substrates. | organic-chemistry.org |

| Lewis basic selenoether | Ortho-selective Chlorination | High ortho-selectivity for phenols and anilines. | nsf.gov |

Lewis Acid-Mediated Transformations

The synthesis of halogenated aromatic compounds, including derivatives of anisole, frequently employs Lewis acids to enhance the electrophilicity of halogenating agents, thereby facilitating the substitution reaction. dur.ac.uk Direct halogenation of aromatic rings typically requires a catalyst to polarize the halogen-halogen bond, making one of the halogen atoms more electrophilic and susceptible to attack by the aromatic ring. dur.ac.uk

Lewis acids such as Zirconium tetrachloride (ZrCl₄) have been described as effective catalysts for the halogenation of various aromatic compounds using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). researchgate.net This approach offers a simple and efficient procedure for chlorination, bromination, and iodination. researchgate.net Similarly, other Lewis acids like aluminum chloride or zinc bromide are used to catalyze the bromination of 4-fluoroanisole (B119533). The coordination of a Lewis acid to the carbonyl group of an N-halosuccinimide renders the halogen atom more electrophilic through induction, a common strategy to activate these reagents for aromatic halogenation. nsf.gov

In the context of fluorination, Lewis acids like BF₃, ZnI₂, and TiCl₄ can catalyze the reaction when using aminosulfur trifluorides, particularly for ketones. google.com While not a direct halogenation of the anisole ring, this demonstrates the broad utility of Lewis acids in fluorination chemistry. Research has also explored the use of Lewis basic additives, which can interact with halogenating agents like NBS through halogen bonding to increase the positive character of the halogen, thereby enhancing reactivity. nsf.gov This strategy has been optimized for aromatic bromination under aqueous conditions at room temperature. nsf.gov

The table below summarizes the role of various Lewis acids in the halogenation of aromatic compounds, a key process in the synthesis of molecules like this compound.

| Lewis Acid/Catalyst | Halogenating Agent | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Zirconium tetrachloride (ZrCl₄) | NCS, NBS, NIS | Aromatic Compounds | Provides a simple and efficient method for chlorination, bromination, and iodination. | researchgate.net |

| Aluminum chloride (AlCl₃), Zinc bromide (ZnBr₂) | Bromine (Br₂) | 4-Fluoroanisole | Catalyzes direct bromination to produce bromo-fluoroanisoles. | |

| Titanium tetrachloride (TiCl₄) | N-methyl-N-phenylaminosulfur trifluoride | 4-t-butylcyclohexanone | Catalyzes fluorination of ketones, achieving 67% conversion. | google.com |

| Mandelic Acid (as a Lewis basic additive) | N-bromosuccinimide (NBS) | Arenes | Enhances reactivity via halogen bonding, allowing for regioselective bromination under aqueous conditions. | nsf.gov |

Advanced Synthetic Techniques and Process Intensification

Process intensification (PI) in chemical manufacturing aims to develop significantly more efficient, compact, and sustainable processes compared to conventional methods. gspchem.com This paradigm shift involves rethinking chemical equipment and process design to maximize reaction effectiveness, optimize driving forces, and create synergies between process steps. manetco.be Key technologies driving this revolution include microreactors and continuous flow chemistry. manetco.beresearchgate.net

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, a cornerstone of process intensification, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. manetco.beprecedenceresearch.com The transition to continuous-flow manufacturing is particularly beneficial for reactions involving hazardous reagents or exothermic processes, which are common in the synthesis of halogenated compounds. precedenceresearch.com

In the context of producing precursors for compounds like this compound, flow chemistry can significantly improve safety and efficiency. precedenceresearch.com For instance, continuous-flow nitration and oxidation processes benefit from superior control over reaction parameters and reduced exothermic risks. precedenceresearch.com The use of microreactors, which feature high surface-to-volume ratios, facilitates rapid heat and mass transfer, leading to shorter reaction times and higher yields. mdpi.com Heterogeneous catalysis is well-suited for flow processes, where the catalyst is packed into a fixed-bed reactor and the reaction mixture flows through it, simplifying catalyst separation and recycling. beilstein-journals.org This approach is an innovative strategy for developing more environmentally friendly syntheses. beilstein-journals.org

While specific literature on the complete flow synthesis of this compound is not detailed, the principles of flow chemistry are directly applicable to its synthetic steps, such as regioselective halogenation and other aromatic functionalizations. organic-chemistry.org

Microwave-Assisted Synthesis of Halogenated Anisole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. analis.com.my This technique is particularly effective for the synthesis of heterocyclic and halogenated compounds.

Research has demonstrated the successful application of microwave irradiation in various reactions relevant to the synthesis of halogenated anisoles. For example, a one-pot, microwave-assisted domino reaction has been developed for the synthesis of 2,3,4-triiodoanisole from 3-anisic acid, showcasing a clean, efficient, and scalable protocol. researchgate.net In other studies, microwave heating has been used for Knoevenagel condensation and hydrolysis reactions to produce halogenated coumarin (B35378) derivatives, with yields reaching up to 94% in just 6-17 minutes, compared to 6-18 hours for conventional methods. analis.com.my Microwave irradiation has also been employed in the synthesis of various nitrogen-containing heterocycles, where it significantly shortens reaction times and improves yields. mdpi.commdpi.com

The table below highlights comparative data on microwave-assisted versus conventional synthesis for related compound classes.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation & Hydrolysis (Halogenated Coumarins) | Microwave-Assisted | 6-17 mins | 74-94% | analis.com.my |

| Conventional Reflux | 6-18 hours | 56-85% | ||

| Synthesis of Pyrazolo[3,4-b]pyridines | Microwave-Assisted | Shorter | Higher | mdpi.com |

| Conventional Heating | Longer | Lower |

Chemo- and Regioselective Control in Multi-Halogenated Systems

Achieving precise chemo- and regioselectivity is a significant challenge in the synthesis of multi-halogenated aromatic compounds like this compound. The directing effects of existing substituents on the aromatic ring must be carefully managed to install halogens at the desired positions.

One effective strategy for regioselective halogenation involves the use of hexafluoroisopropanol (HFIP) as a solvent. organic-chemistry.orgnih.gov Reactions with N-halosuccinimides in HFIP proceed under mild conditions to afford a wide variety of halogenated arenes in good yields and with high regioselectivity. organic-chemistry.orgnih.gov This method's versatility has been demonstrated through the development of one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions. organic-chemistry.org

Directed ortho-metalation is another powerful technique for the regioselective functionalization of aromatic compounds. researchgate.net This method allows for the introduction of functional groups at specific positions adjacent to a directing group. Furthermore, the halodecarboxylation of aromatic acids can provide regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation, as the carboxyl group can be installed via oxidation of a methyl group and then replaced with a halogen. acs.org The choice of halogenating agent and reaction conditions is also critical. For instance, N-halosuccinimides are often preferred for their stability and selective reactivity compared to molecular halogens. nsf.gov

Green Chemistry Principles in this compound Production Research

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. dergipark.org.trsciencehistory.org This philosophy encourages waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. dergipark.org.tracs.org

Solvent-Free and Reduced-Solvent Reaction Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. acs.org Research into solvent-free or reduced-solvent methodologies for aromatic halogenation is therefore highly relevant.

The use of hexafluoroisopropanol (HFIP) as a solvent for regioselective halogenation represents a step towards greener conditions, as it can enable reactions under milder conditions. organic-chemistry.orgnih.gov Water, being a benign and abundant solvent, is also an attractive medium for synthesis, and its use can sometimes enhance reaction rates through the hydrophobic effect. dergipark.org.tr Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. For example, a Betti's multicomponent reaction has been explored as a one-pot, solvent-free procedure under microwave irradiation to access new antitubercular agents. mdpi.com These approaches align with the goal of minimizing waste and creating more sustainable chemical manufacturing processes. dergipark.org.trsciencehistory.org

Catalyst Development for Enhanced Atom Economy and Reduced Waste

The synthesis of chlorinated aromatic compounds, including intermediates for this compound, is progressively benefiting from the development of novel catalytic systems. These catalysts are designed to improve reaction efficiency, increase selectivity, and align with the principles of green chemistry by maximizing atom economy and reducing waste streams.

Traditional chlorination methods often rely on stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. Modern research focuses on utilizing highly active, selective, and recyclable catalysts. For instance, zeolites, which are crystalline aluminosilicates, have been explored as shape-selective catalysts in various aromatic functionalization reactions, including chlorination and acylation. mdpi.comsels-group.eursc.org Their well-defined microporous structures can offer enhanced control over product distribution. A patent for the synthesis of the related compound 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichlorofluorobenzene specifies the use of a composite zeolite solid superacid catalyst, demonstrating the applicability of this class of materials in the functionalization of dichlorofluorobenzene precursors. rsc.org

Iron-based catalysts are another area of significant interest due to iron's low cost and low toxicity. chemrxiv.org Studies on the chlorination of benzene (B151609) have shown that iron trichloride (B1173362) (FeCl₃) concentration can be optimized to maximize product yield and reaction efficiency. orgchemres.org While providing high activity, the selectivity can be a challenge. For the chlorination of 4-fluoroanisole, a potential precursor, the use of chlorine gas in the absence of a catalyst was found to provide better selectivity for the 2-chloro position than when common chlorination catalysts like ferric chloride were used. google.com This highlights the unique challenges in catalyst design for substituted aromatics. One study noted that chlorinating 4-fluoroanisole with phosphorus pentachloride as a catalyst yielded a complex mixture of products, underscoring the need for more selective catalytic systems. osti.gov

The development of recyclable catalysts is a key strategy for waste reduction. Polymeric catalysts and catalysts supported on materials like natural sponge have been developed for halogenation and dechlorination reactions, respectively, showing excellent recyclability over multiple cycles. Current time information in Auckland, NZ.

Research into the catalytic chlorination of 4-fluoroanisole, a direct precursor, has provided specific performance data, as shown in the table below.

Interactive Table 1: Catalytic Performance in the Chlorination of 4-Fluoroanisole

| Catalyst | Chlorinating Agent | Product | Selectivity (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| None | Chlorine Gas | 2-Chloro-4-fluoroanisole | 80.8 | 76.9 | google.com |

| Phosphorus Pentachloride | Chlorine Gas | Mixture of nuclear and side-chain chlorinated products | Not Specified | 55 (for mixture) | osti.gov |

These findings indicate that while progress has been made, achieving high selectivity and yield for the direct dichlorination of fluoroanisole to this compound remains a significant research challenge, with catalyst development being a central focus.

Sustainable Reagent Development for Halogenation Reactions

In parallel with catalyst development, significant effort is being directed toward creating more sustainable halogenation reagents and reaction conditions. The goal is to replace toxic and corrosive traditional reagents like elemental chlorine (Cl₂) and sulfuryl chloride with safer, more environmentally benign alternatives. researchgate.net

One prominent strategy is the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), as halogenating agents. acs.org These reagents are solid, easier to handle than gaseous chlorine, and can be activated by various catalytic methods, including photocatalysis. d-nb.info For example, Selectfluor®, an electrophilic fluorinating agent, has been shown to participate in halogen exchange with chloride sources to generate a highly reactive electrophilic chlorinating species in situ. researchgate.net This method has been successfully applied to the late-stage functionalization of complex molecules, including various active pharmaceutical ingredients, demonstrating its potential for selective chlorination under mild conditions.

Another green chemistry approach involves using hydrogen chloride (HCl), often an industrial byproduct, as the chlorine source in combination with an oxidant like hydrogen peroxide (H₂O₂). This system generates the active chlorinating species in situ, with water as the only theoretical byproduct, thus offering high atom economy. researchgate.net

Phase-transfer catalysis (PTC) represents another sustainable methodology. It facilitates reactions between reagents in immiscible phases (e.g., solid-liquid or aqueous-organic), avoiding the need for harsh solvents and enabling reactions under milder conditions. google.comscribd.comscienceinfo.com Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that can transport reactive anions into an organic phase. slideshare.netacs.org This technique has been employed for various nucleophilic substitution reactions, including halogen exchange (Halex) reactions, which are crucial in the synthesis of fluoroaromatics.

The development of these sustainable reagents and methods is pivotal for reducing the environmental footprint of synthesizing complex halogenated molecules like this compound.

Advanced Reaction Chemistry and Mechanistic Investigations of 2,4 Dichloro 5 Fluoroanisole

Electrophilic Aromatic Substitution (EAS) Pathways on 2,4-Dichloro-5-fluoroanisole Frameworks

The reaction would proceed via the formation of a Wheland intermediate, a resonance-stabilized carbocation. The stability of this intermediate determines the rate of reaction. The electron-donating methoxy (B1213986) group effectively stabilizes the positive charge in the Wheland intermediate, particularly when the attack is at the ortho or para position. The electron-withdrawing halogens, on the other hand, would destabilize this intermediate.

A general representation of the nitration reaction is shown below:

Figure 1. General scheme for the nitration of a substituted anisole. The regioselectivity is primarily determined by the activating and directing effects of the substituents.

Further research, including kinetic studies and computational modeling, would be necessary to precisely determine the rate constants and the exact product distribution for the nitration of this compound.

Similar to nitration, the halogenation of this compound is expected to be directed by the methoxy group to the C6 position. The mechanism of electrophilic halogenation typically involves the polarization of the halogen molecule (e.g., Br₂ or Cl₂) by a Lewis acid catalyst, creating a more potent electrophile that can attack the aromatic ring.

The control of selectivity in the halogenation of polyhalogenated aromatic compounds can be challenging due to the presence of multiple deactivating groups. However, the strong activating effect of the methoxy group in this compound would likely ensure a high degree of regioselectivity for substitution at the C6 position.

| Electrophile | Predicted Major Product |

| NO₂⁺ | 2,4-Dichloro-5-fluoro-6-nitroanisole |

| Br⁺ | 6-Bromo-2,4-dichloro-5-fluoroanisole |

| Cl⁺ | 2,4,6-Trichloro-5-fluoroanisole |

Interactive Table 1. Predicted major products of electrophilic aromatic substitution on this compound.

It is important to note that without specific experimental data, these predictions are based on established chemical principles and may not fully account for potential steric hindrance or unexpected electronic effects in this specific molecule.

Modern computational chemistry provides powerful tools for elucidating the mechanisms of electrophilic aromatic substitution reactions. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, determine the structures of transition states and intermediates, and calculate activation energies. Such studies could provide valuable insights into the regioselectivity and kinetics of EAS on this compound.

Experimental techniques such as kinetic isotope effect studies and in-situ spectroscopic monitoring of the reaction progress can provide crucial data to support or refute proposed mechanisms. For instance, comparing the rates of reaction for deuterated and non-deuterated substrates can help to determine the rate-determining step of the reaction.

While specific computational or detailed experimental mechanistic studies on this compound were not found in the reviewed literature, the general framework for such investigations is well-established and could be readily applied to this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for the modification of electron-deficient aromatic rings. The presence of multiple halogen atoms on the this compound ring makes it a potential substrate for SNAr reactions, although it lacks a strong nitro-type activating group.

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In this compound, the chlorine and fluorine atoms act as both potential leaving groups and electron-withdrawing activators. The methoxy group, being electron-donating by resonance, generally deactivates the ring towards nucleophilic attack.

The accepted mechanism for SNAr is a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, are highly effective at stabilizing the negative charge of the Meisenheimer complex.

In this compound, the chlorine at C4 is para to the methoxy group and ortho to the fluorine at C5. The chlorine at C2 is ortho to the methoxy group. The fluorine at C5 is meta to the methoxy group. The relative activating and leaving group abilities of the halogens will determine the site of nucleophilic attack. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the attack is the rate-determining step, due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack.

The reactivity of this compound with various nucleophiles, such as amines and alkoxides, would depend on the reaction conditions and the nature of the nucleophile. Stronger nucleophiles and higher temperatures are generally required for SNAr reactions on less activated aromatic rings.

For example, reaction with an amine (R₂NH) would likely proceed via attack at one of the carbon atoms bearing a halogen. The regioselectivity would be determined by the relative stability of the possible Meisenheimer intermediates. Attack at C4 would place the negative charge ortho to the fluorine and the methoxy group, while attack at C2 would place it ortho to the methoxy group and a chlorine atom.

| Nucleophile | Potential Leaving Group | Predicted Site of Attack |

| R₂NH | Cl or F | C2, C4, or C5 |

| RO⁻ | Cl or F | C2, C4, or C5 |

Interactive Table 2. Potential reactivity of this compound in SNAr reactions. The actual outcome would depend on the specific nucleophile and reaction conditions.

Detailed experimental studies are needed to determine the precise reactivity and selectivity of this compound with different nucleophiles. Such studies would involve systematic variation of the nucleophile, solvent, temperature, and reaction time, followed by careful product analysis.

Intermediates and Transition State Analysis in SNAr

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for this compound, facilitated by the electron-withdrawing nature of the halogen substituents which stabilize the key reaction intermediate. The reaction proceeds via a two-step addition-elimination mechanism. In the initial, rate-determining step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov

The stability of this anionic intermediate is crucial for the reaction to proceed. For this compound, the negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is further stabilized by the inductive effects of the chlorine and fluorine atoms. The methoxy group (-OCH₃), being an activating group, can participate in resonance, but its primary influence in this context is its direction of nucleophilic attack.

Computational analyses and kinetic isotope effect studies on similar aromatic systems suggest that the transition state leading to the Meisenheimer complex is energetically high. nih.gov The geometry of this transition state involves the nucleophile approaching the plane of the aromatic ring, leading to a change in hybridization of the attacked carbon from sp² to sp³. The precise energy and structure of the transition state are influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.net

In the case of this compound, there are two potential sites for nucleophilic attack: C2 and C4. The regioselectivity of the reaction is determined by the relative stability of the possible Meisenheimer complexes.

Attack at C4: The negative charge of the intermediate can be delocalized onto the chlorine at C2 and the fluorine at C5. The para-methoxy group can also contribute to stabilization.

Attack at C2: The negative charge is stabilized by the adjacent chlorine at C4 and the fluorine at C5.

The fluorine atom at the meta position relative to both chlorine atoms exerts a strong inductive electron-withdrawing effect, enhancing the electrophilicity of the ring and stabilizing the anionic intermediate regardless of the attack position. The interplay between the inductive effects of the halogens and the resonance effect of the methoxy group dictates the kinetic and thermodynamic favorability of the intermediates, and thus the final product distribution. While many SNAr reactions are believed to proceed through a distinct Meisenheimer intermediate, some studies suggest that certain reactions may occur via a concerted mechanism where the bond-forming and bond-breaking steps are simultaneous, bypassing a stable intermediate. nih.gov The specific pathway for this compound would depend heavily on the reaction conditions and the nucleophile employed.

Derivatization and Functionalization of this compound

Side-Chain Modifications of the Methoxy Group

The methoxy group of this compound represents a key site for functionalization, primarily through ether cleavage to reveal a highly versatile phenolic hydroxyl group. This transformation converts the relatively inert ether into a reactive phenol (B47542), 2,4-dichloro-5-fluorophenol (B2868876), which can then undergo a wide range of subsequent reactions such as esterification, etherification, or serve as a nucleophile in coupling reactions.

The cleavage of aryl methyl ethers is a well-established process in organic synthesis, typically requiring strong acidic or Lewis acidic conditions. wikipedia.orgopenstax.org Ethers are generally stable, but the C-O bond can be broken under forcing conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org

Common Reagents for Demethylation:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the demethylation of aryl methyl ethers. researchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can also effect ether cleavage. openstax.orglibretexts.org The reaction is initiated by protonation of the ether oxygen, making it a better leaving group (methanol). A halide ion then attacks the methyl carbon via an Sₙ2 mechanism. masterorganicchemistry.com

Other Lewis Acids: Aluminum chloride (AlCl₃) in the presence of a nucleophilic scavenger like ethanethiol can also be used for demethylation.

The choice of reagent can be influenced by the presence of other functional groups in the molecule. For this compound, the halogen substituents are generally stable to these conditions.

| Reagent | Typical Conditions | Mechanism Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temp. | Lewis acid-promoted cleavage; highly efficient. researchgate.net |

| Hydrobromic Acid (HBr) | Aqueous solution, often with acetic acid, reflux. | Sₙ2 attack of Br⁻ on the protonated ether. openstax.org |

| Hydroiodic Acid (HI) | Aqueous solution, reflux. | Sₙ2 attack of I⁻ on the protonated ether; I⁻ is a stronger nucleophile than Br⁻. masterorganicchemistry.com |

The resulting 2,4-dichloro-5-fluorophenol is a valuable intermediate for the synthesis of more complex molecules, including pesticides, pharmaceuticals, and polymers.

Formation of Schiff Bases and Mannich Bases from Related Fluorophenyl Moieties

While not originating directly from this compound, derivatives containing the core 2,4-dichloro-5-fluorophenyl moiety are pivotal in synthesizing heterocyclic structures like Schiff and Mannich bases. These syntheses typically begin with a precursor like 2,4-dichloro-5-fluorobenzaldehyde or a related amine, which can be derived from the parent anisole through modifications.

Schiff Bases: A series of Schiff bases bearing the 2,4-dichloro-5-fluorophenyl group have been prepared. The synthesis often involves the condensation of an amine, such as 4-amino-5-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, with various substituted aromatic aldehydes. This reaction forms an imine functional group (-C=N-), which is the defining characteristic of a Schiff base.

Mannich Bases: Mannich bases are formed through the aminoalkylation of an acidic proton located in a suitable substrate. In the context of the 2,4-dichloro-5-fluorophenyl moiety, triazole-derived Schiff bases have been used as substrates for the Mannich reaction. These Schiff bases are treated with formaldehyde and a secondary or substituted primary amine, resulting in the formation of the corresponding Mannich base. This reaction introduces an aminomethyl group into the molecule.

These derivatization strategies are significant as they introduce new functional groups and often lead to compounds with notable biological activities.

Coupling Reactions for Further Substituent Introduction

The two chlorine atoms on the this compound ring are suitable leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental tools for elaborating the aromatic core.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. yonedalabs.com For this compound, selective coupling at either the C2 or C4 position is a key challenge. The regioselectivity can often be controlled by the choice of ligand, catalyst, and reaction conditions. nih.gov Studies on other dichloro-heteroarenes have shown that sterically hindered ligands can direct coupling to a specific position that might otherwise be less reactive. nih.gov The reaction provides a route to biaryl compounds or to introduce alkyl or vinyl substituents. princeton.edumdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Aryl-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) yonedalabs.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-N | Pd(0)/Pd(II) catalyst, Bulky phosphine ligand (e.g., XPhos, RuPhos), Strong base (e.g., NaOtBu) wikipedia.orgrug.nl |

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Utilizing a palladium catalyst with specialized, bulky phosphine ligands, this reaction can be applied to this compound to introduce primary or secondary amine functionalities. rug.nljk-sci.comtcichemicals.com This opens a pathway to a vast array of aniline derivatives, which are important precursors in medicinal chemistry and materials science. As with the Suzuki coupling, achieving selective mono-amination at either C2 or C4 is a synthetic challenge that depends on fine-tuning the catalytic system.

Radical Reactions and Photochemical Transformations of this compound

The presence of carbon-chlorine bonds in this compound suggests a susceptibility to radical and photochemical reactions. These transformations are often initiated by high energy, such as ultraviolet (UV) light, or by radical initiators. youtube.comyoutube.com

Photochemical Transformations: The photolysis of chlorinated aromatic compounds in aqueous or organic solvents can lead to several reaction pathways. A primary photochemical process is the homolytic cleavage of the C-Cl bond to generate an aryl radical and a chlorine radical. nih.govnsf.gov This initiation step can trigger a chain reaction. The aryl radical can then undergo a variety of subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 2-chloro-4-fluoroanisole or 4-chloro-2-fluoroanisole, resulting in reductive dehalogenation.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can form a peroxyl radical, leading to oxidative degradation and the formation of hydroxylated products, such as chlorofluorophenols, and potentially ring-opening.

The photolysis of aqueous chlorine itself produces highly reactive species like hydroxyl radicals (•OH) and chlorine radicals (Cl•), which can then attack the aromatic ring. nih.govrsc.orgsemanticscholar.org This process, often studied in the context of water treatment, can lead to the degradation of chlorinated organic compounds. The rate and products of photolysis are highly dependent on the wavelength of light used, the solvent system, and the presence of other substances that can act as radical scavengers or sensitizers. nsf.gov

Radical Reactions: Apart from photochemical initiation, radical reactions can be started using chemical initiators. youtube.comyoutube.com For instance, radical-mediated dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH) with an initiator such as azobisisobutyronitrile (AIBN). This process involves a radical chain mechanism where the tributyltin radical abstracts a chlorine atom from the aromatic ring, generating an aryl radical, which then abstracts a hydrogen from another molecule of Bu₃SnH to propagate the chain. This method can offer a controlled way to achieve reductive dehalogenation.

Computational Chemistry and Theoretical Characterization of 2,4 Dichloro 5 Fluoroanisole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. This method is based on the principle that the total energy of a system is a functional of its electron density.

A typical DFT study of 2,4-dichloro-5-fluoroanisole would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles. For instance, calculations would define the C-Cl, C-F, C-O, and O-CH₃ bond lengths and the angles of the benzene (B151609) ring and methoxy (B1213986) group.

Following optimization, a range of electronic properties can be calculated. These include the total energy, dipole moment, and atomic charges, which describe the distribution of electrons across the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Anisole (B1667542) Derivative (Example Data) This table is a hypothetical representation of data that would be generated for this compound using DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C1-O | 1.36 Å |

| Bond Length | O-C(methyl) | 1.43 Å |

| Bond Angle | C2-C1-C6 | 120.5° |

| Bond Angle | C1-O-C(methyl) | 118.2° |

| Dihedral Angle | C2-C1-O-C(methyl) | 0.0° / 180.0° |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. A computational analysis of this compound would map the spatial distribution of these orbitals and calculate their energy levels.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table presents the kind of data that a HOMO-LUMO analysis would yield.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen, fluorine, and chlorine atoms due to their high electronegativity. Positive potential might be observed on the hydrogen atoms of the methoxy group and potentially on the carbon atoms of the aromatic ring, influenced by the electron-withdrawing substituents.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the dynamic nature of molecules, including bond rotations and interactions with their environment.

The methoxy group (-OCH₃) attached to the aromatic ring is not static; it can rotate around the C-O bond. A conformational analysis would calculate the energy of the molecule as a function of the dihedral angle of this group. This reveals the energy barriers to rotation and identifies the most stable (lowest energy) conformations. For this compound, steric hindrance from the adjacent chlorine atom would likely influence the preferred orientation of the methoxy group, favoring a conformation where the methyl group is pointed away from it. The calculations would quantify the energy difference between the most stable (staggered) and least stable (eclipsed) rotational isomers.

The properties and behavior of a molecule can be significantly altered by its surrounding environment, such as a solvent. Computational models, like the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the molecule's electronic structure and geometry. These calculations would show how the dipole moment and energy levels of this compound change in solvents of varying polarity (e.g., water, ethanol, or hexane). This information is crucial for predicting its solubility and reactivity in different media.

Force Field Development and Validation for Halogenated Anisoles

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field, which is a set of parameters and mathematical functions describing the potential energy of a system of particles. For halogenated aromatic compounds like this compound, standard force fields often fail to accurately model the nuanced electronic effects of halogen atoms, such as the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.govnih.gov This feature is crucial for describing halogen bonding, a directional non-covalent interaction. nih.govresearchgate.net

Development: Developing a robust force field for halogenated anisoles requires a meticulous parameterization process. Modern approaches often produce quantum mechanically derived (QMD) force fields, where parameters are derived entirely from first-principles quantum mechanical (QM) data. unipi.it This avoids reliance on experimental data for parameterization, which may be scarce for novel compounds.

Key steps in developing a force field for a class of molecules like halogenated anisoles include:

Parameterizing Partial Atomic Charges: Charges are optimized to reproduce QM-calculated dipole moments and interaction energies with probe molecules, such as water. nih.govnih.gov

Defining Lennard-Jones (LJ) Parameters: These parameters, which describe van der Waals interactions, are tuned to match experimental condensed-phase properties like enthalpies of vaporization and molecular volumes. nih.gov

Modeling Halogen-Specific Interactions: To account for the anisotropic charge distribution of halogens, advanced models like the classical Drude oscillator polarizable force field may be employed. nih.gov Another common strategy within additive force fields is the introduction of a positively charged, massless virtual particle attached to the halogen atom to represent the sigma-hole. nih.govnih.gov

Parameterizing Bonded Terms: Bond lengths, angles, and dihedral parameters are fitted to reproduce molecular geometries and conformational energy profiles calculated via QM methods.

The following table illustrates the types of parameters that would be developed for the unique atomic interactions within this compound.

| Interaction Type | Parameters to be Determined | Target Data Source |

| Non-bonded | ||

| Atomic Charges | Partial charge (q) on each atom | QM electrostatic potential, dipole moments |

| van der Waals | Lennard-Jones radius (Rmin/2) & well-depth (ε) | Experimental liquid density, heat of vaporization |

| Halogen Bonding | Virtual particle charge & distance | QM interaction energy scans with probes (e.g., water, acetone) nih.gov |

| Bonded | ||

| Bond Stretching | Force constant (k_b), Equilibrium length (b₀) | QM vibrational frequencies, optimized geometry |

| Angle Bending | Force constant (k_θ), Equilibrium angle (θ₀) | QM vibrational frequencies, optimized geometry |

| Dihedral Torsion | Force constant (k_φ), Periodicity (n), Phase (δ) | QM potential energy scans of bond rotation |

Validation: Once a force field is developed, it must be rigorously validated. Validation involves testing the force field's ability to predict properties for a set of molecules that were not included in the initial parameterization. nih.gov For a force field designed for halogenated anisoles, validation would involve MD simulations to calculate macroscopic observables and compare them against known experimental values. Key validation metrics include the accurate reproduction of:

Pure solvent properties (e.g., density, heat of vaporization). nih.gov

Hydration free energies.

Geometries and relative energies of intermolecular interactions from high-level QM calculations. nih.gov

Crystal structures and lattice energies for solid-state simulations. nih.gov

A successful validation demonstrates that the force field is transferable and can be reliably applied to study the behavior of this compound and related compounds in various chemical environments. unipi.ituq.edu.au

Theoretical Prediction of Spectroscopic Signatures

Computational quantum chemistry provides methodologies to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR, Raman) Simulation

The theoretical vibrational spectrum of this compound can be simulated using quantum mechanical methods, primarily Density Functional Theory (DFT). cardiff.ac.uk The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which yields the harmonic vibrational frequencies.

These calculations also provide the intensities for infrared (IR) absorption, which are proportional to the change in the molecular dipole moment during a vibration, and Raman scattering activities, which are related to the change in molecular polarizability. arxiv.orgresearchgate.net The resulting data is a "stick" spectrum of frequencies and intensities, which can be convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a theoretical spectrum that visually resembles an experimental one. nih.gov

Below is a hypothetical table of predicted prominent vibrational modes for this compound, calculated using a typical DFT method (e.g., B3LYP/6-311++G(d,p)).

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

| ~3100 | Aromatic C-H Stretch | Medium | Strong |

| ~2950 | Methyl (-OCH₃) C-H Stretch | Medium | Medium |

| ~1580 | Aromatic C=C Stretch | Strong | Strong |

| ~1480 | Aromatic C=C Stretch | Strong | Medium |

| ~1250 | C-O-C Asymmetric Stretch | Very Strong | Low |

| ~1100 | C-F Stretch | Strong | Low |

| ~850 | C-H Out-of-plane Bend | Strong | Low |

| ~750 | C-Cl Stretch | Strong | Medium |

| ~680 | C-Cl Stretch | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are the standard for predicting NMR isotropic shielding constants (σ). nih.gov The chemical shift (δ) is then determined by referencing the calculated shielding of the nucleus of interest to the shielding of a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), calculated at the same level of theory.

δ = σ_ref - σ_sample

The accuracy of these predictions depends significantly on the choice of the DFT functional and basis set. uzh.chaps.orgmdpi.com It is also crucial to account for solvent effects, which are often modeled using a Polarizable Continuum Model (PCM). mdpi.com

For this compound, one would predict the chemical shifts for all unique ¹H, ¹³C, and ¹⁹F nuclei. The electronic environment, dictated by the inductive and resonance effects of the methoxy, chloro, and fluoro substituents, will cause distinct shifts for each nucleus.

The following table presents illustrative predicted NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| ¹H | ||

| H at C3 | ~7.3 | Downfield due to deshielding from adjacent Cl atom. |

| H at C6 | ~7.0 | Shielded relative to H3 due to ortho-methoxy group, but deshielded by para-Cl. |

| H in -OCH₃ | ~3.9 | Typical range for a methoxy group on an aromatic ring. |

| ¹³C | ||

| C1 (-OCH₃) | ~155 | Strongly deshielded by the directly attached, electron-donating oxygen. |

| C2 (-Cl) | ~118 | Shielded by ortho-methoxy, but deshielded by attached Cl. |

| C3 | ~115 | Shielded by para-methoxy group. |

| C4 (-Cl) | ~128 | Deshielded by attached Cl. |

| C5 (-F) | ~145 | Strongly deshielded by attached F; shows large C-F coupling. |

| C6 | ~112 | Shielded by ortho-methoxy group. |

| ¹⁹F | ||

| F at C5 | ~ -120 | Typical range for an aryl fluoride (B91410). |

Structure-Reactivity Relationship (SRR) Studies through Computational Modeling

Computational modeling is instrumental in establishing relationships between a molecule's structure and its chemical reactivity. By calculating a variety of molecular properties, or "descriptors," it is possible to build predictive models and gain a fundamental understanding of how structural modifications influence behavior.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR is a methodology that seeks to find a statistical relationship between a set of molecular descriptors and an observable property, such as reaction rate or chromatographic retention time. nih.govmdpi.com For a series of related compounds like halogenated anisoles, a QSRR model could be developed to predict their reactivity.

The first step is to calculate a range of molecular descriptors for this compound using quantum chemical methods. researchgate.net These descriptors quantify various aspects of the molecule's electronic structure, size, and shape. A general QSRR model takes the form of a mathematical equation:

Reactivity = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

Multiple linear regression (MLR) and machine learning algorithms are often used to build these models. nih.govnih.gov

Key quantum chemical descriptors that would be calculated for this compound for use in a QSRR model are listed below.

| Descriptor Class | Specific Descriptor | Information Provided |

| Electronic | Energy of HOMO (E_HOMO) | Relates to electron-donating ability (nucleophilicity). |

| Energy of LUMO (E_LUMO) | Relates to electron-accepting ability (electrophilicity). | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | |

| Dipole Moment (µ) | Measures overall molecular polarity. | |

| Atomic Charges | Indicates sites susceptible to nucleophilic or electrophilic attack. | |

| Global Reactivity | Chemical Hardness (η) | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule. | |

| Steric/Topological | Molecular Surface Area | Relates to steric hindrance and accessibility. |

| Molecular Volume | Overall size of the molecule. |

Understanding Substituent Effects on Reactivity

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its four substituents: one methoxy group (-OCH₃), two chlorine atoms (-Cl), and one fluorine atom (-F). These effects can be analyzed by considering their inductive and resonance contributions.

Methoxy Group (-OCH₃): This is a strongly activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) by sharing an oxygen lone pair with the π-system. The resonance effect dominates, increasing the electron density of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophilic aromatic substitution than benzene. quora.com

The following table summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | C1 | -I (Weak) | +R (Strong) | Activating | Ortho, Para |

| -Cl | C2 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -Cl | C4 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -F | C5 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Role of 2,4 Dichloro 5 Fluoroanisole As a Strategic Building Block in Advanced Chemical Synthesis

Precursor in Complex Organic Molecule Synthesis

The utility of 2,4-dichloro-5-fluoroanisole as a precursor is rooted in the distinct reactivity of its substituents. The chlorine atoms can be targeted for various cross-coupling reactions, while the fluorine atom and methoxy (B1213986) group modulate the electronic properties of the aromatic ring and can enhance the biological activity and metabolic stability of the final products. nbinno.comresearchgate.net

This compound serves as a foundational component in synthetic pathways designed to produce highly substituted aromatic compounds. The differential reactivity of the C-Cl and C-F bonds allows for sequential and site-selective modifications. For instance, the chlorine atoms are more susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the more robust carbon-fluorine bond. This reactivity difference enables the introduction of various functional groups at the 2- and 4-positions while preserving the fluorine atom for later-stage manipulation or as a permanent feature to enhance bioactivity.

Furthermore, the methoxy group can be cleaved to reveal a phenol (B47542), providing another handle for functionalization through etherification or esterification. The compound can also undergo reactions like Friedel-Crafts acylation to introduce ketone functionalities, which can then be used to build more complex structures. google.com For example, 2,4-dichlorofluorobenzene, a closely related precursor, is used to synthesize 2,4-dichloro-5-fluorobenzoyl chloride, demonstrating a viable pathway for introducing a reactive acyl chloride group onto the ring. google.compatsnap.com This multi-faceted reactivity makes this compound an ideal starting material for creating diverse libraries of polyfunctionalized aromatic molecules for screening in drug discovery and agrochemical development.

| Functional Group | Position | Common Reactions | Synthetic Utility |

|---|---|---|---|

| Chlorine | 2, 4 | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduction of aryl, alkyl, amine, and alkyne groups. |

| Fluorine | 5 | Generally retained to enhance biological properties; can be targeted under specific conditions. | Improves metabolic stability, binding affinity, and lipophilicity in final products. researchgate.net |

| Methoxy Group | 1 | Ether cleavage (demethylation) to form a phenol. | Provides a site for O-alkylation, esterification, or conversion to other functional groups. |

| Aromatic Ring | - | Electrophilic Aromatic Substitution (e.g., nitration, acylation). | Further functionalization of the benzene (B151609) core. |

The development of cascade and one-pot reactions is a key area in modern organic synthesis, aiming to improve efficiency by reducing the number of purification steps, saving time, and minimizing waste. 20.210.105 The multiple reactive sites on this compound make it an excellent candidate for such processes. A one-pot synthesis could involve, for example, the initial selective substitution of one chlorine atom, followed by a change in reaction conditions or the addition of a new reagent to modify the second chlorine atom or another part of the molecule, all within the same reaction vessel. mdpi.com

While specific cascade reactions starting directly from this compound are not extensively documented in dedicated studies, its structure is amenable to domino reaction sequences where an initial reaction triggers subsequent transformations. scielo.org.peredalyc.org For example, a cross-coupling reaction at one of the chloro positions could introduce a functional group that then participates in an intramolecular cyclization with another part of the molecule, leading to the rapid construction of complex heterocyclic systems. uni-rostock.de The ability to perform multiple bond-forming events in a single operation highlights the potential of this building block in streamlined synthetic strategies. researchgate.net

Intermediate in Agrochemical Research and Development

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals. researchgate.netnih.gov Fluorine substitution can significantly enhance the efficacy, metabolic stability, and lipophilicity of a compound, leading to improved biological performance. nbinno.com this compound provides a pre-functionalized aromatic core that is frequently found in potent herbicides, fungicides, and insecticides.

The 2,4-dichlorophenyl moiety is a classic structural motif in herbicides, most notably in 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for controlling broadleaf weeds. mt.govwikipedia.org this compound serves as an advanced precursor for creating new herbicidal agents that build upon this established pharmacophore. By using this intermediate, chemists can readily synthesize derivatives where the additional fluorine atom at the 5-position can fine-tune the herbicidal activity and selectivity. The methoxy group can be converted into other functionalities, such as the oxyacetic acid side chain characteristic of phenoxy herbicides, or other groups known to impart herbicidal effects. nih.govnih.gov The presence of fluorine often leads to greater environmental persistence and stability, which can be advantageous for long-lasting weed control. nbinno.com

The 2,4-dichloro-5-fluorophenyl scaffold is a key component in the development of new insecticides and fungicides. Research has shown that this particular substitution pattern on the aromatic ring is highly effective in conferring antifungal and insecticidal properties. For example, this scaffold has been successfully incorporated into antifungal Schiff bases, which have shown promising activity. researchgate.net

In fungicide development, this building block is used to construct complex heterocyclic systems such as thiazolidines and strobilurins. nih.govnih.gov The synthesis of the novel fungicide flutianil, a cyano-methylene thiazolidine derivative, involves precursors that highlight the importance of the dichlorophenyl moiety for potent activity against diseases like powdery mildew. nih.gov The combination of the chloro and fluoro substituents on the anisole (B1667542) ring is crucial for optimizing the interaction with biological targets in pests and pathogens, leading to the development of more effective and targeted crop protection agents. nbinno.comnih.gov

| Agrochemical Class | Target Application | Role of the Scaffold | Example Compound Class |

|---|---|---|---|

| Herbicides | Broadleaf weed control | Provides a proven herbicidal pharmacophore with enhanced properties from the fluorine atom. | Phenoxyacetic acid analogues mt.govwikipedia.org |

| Fungicides | Control of fungal pathogens (e.g., powdery mildew, rusts) | Forms the core structure for binding to fungal enzymes or disrupting cellular processes. nih.gov | Thiazolidines, Strobilurins, Schiff bases researchgate.netnih.gov |

| Insecticides | Control of insect pests | Acts as a key structural element for interaction with insect nervous system targets. | Pyrethroid and Neonicotinoid analogues |

Building Block in Pharmaceutical Scaffold Construction

In medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to improve pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.net Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity to improve membrane permeability. nih.gov The 2,4-dichloro-5-fluorophenyl structure, derived from this compound, is an important building block for various pharmaceutical scaffolds. nbinno.com

A notable example is its use in the synthesis of thiazolotriazoles. nih.gov A series of compounds containing the 2,4-dichloro-5-fluorophenyl moiety attached to a thiazolotriazole core have been synthesized and evaluated for their biological activities. These studies revealed that compounds from this class exhibited significant anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The specific halogenation pattern of the phenyl ring was found to be critical for the observed efficacy. This demonstrates that this compound is not merely a passive structural component but an active contributor to the pharmacological profile of the final molecule, making it a highly sought-after intermediate in the quest for new therapeutic agents. nih.govnih.gov

Synthesis of Fluorinated Heterocyclic Intermediates

The strategic incorporation of fluorine atoms into heterocyclic structures is a widely recognized approach in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. rsc.org this compound serves as a key starting material for the synthesis of various fluorinated heterocyclic intermediates. Its unique substitution pattern allows for selective transformations, making it a valuable building block in the construction of complex molecular architectures.

One notable application of this compound is in the synthesis of fluorinated pyrimidines. For instance, it is a precursor in the multi-step synthesis of 2,4-dichloro-5-fluoropyrimidine, a crucial intermediate in the preparation of the cyclin-dependent kinase (CDK) inhibitor, Abemaciclib. nih.gov The synthesis involves a Suzuki reaction between a fluorobenzimidazolyl pinacol boronate and 2,4-dichloro-5-fluoropyrimidine, where the chlorine at position 4 is selectively displaced. nih.gov

Furthermore, this compound can be transformed into other valuable intermediates. For example, it is used to synthesize 2,4-dichloro-5-fluorobenzoic acid, which in turn is a precursor for 4-amino-3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol. This triazole derivative is then reacted with various phenacyl bromides to yield 3-(2,4-dichloro-5-fluorophenyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, a class of compounds investigated for their anticancer properties. bohrium.com

The reactivity of the chloro and fluoro substituents on the anisole ring can be selectively manipulated to introduce various functionalities and build complex heterocyclic systems. The presence of the fluorine atom often directs the regioselectivity of subsequent reactions, allowing for controlled synthesis of desired isomers. The methoxy group can also be a site for chemical modification, further expanding the synthetic utility of this building block.

Design and Synthesis of Kinase Inhibitor Precursors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This compound and its derivatives have emerged as important precursors in the design and synthesis of novel kinase inhibitors.

A prominent example is the synthesis of Bosutinib (SKI-606), a potent inhibitor of Src and Abl kinases. nih.gov The core structure of Bosutinib features a 4-anilino-3-quinolinecarbonitrile scaffold, and the aniline component is derived from this compound. Specifically, 4-[(2,4-dichloro-5-methoxyphenyl)amino] moiety is a key pharmacophore responsible for the potent inhibitory activity of the drug. nih.gov

The synthesis of precursors for kinase inhibitors often involves nucleophilic aromatic substitution reactions where one of the chlorine atoms of a 2,4-dichloro-5-fluoro-substituted aromatic ring is displaced by an amine. The specific amine and the reaction conditions determine the final structure of the inhibitor. The fluorine atom and the remaining chlorine atom on the aromatic ring can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity to the target kinase.

The development of rociletinib-based PROTACs (Proteolysis Targeting Chimeras) provides another illustration of the utility of fluorinated building blocks in kinase inhibitor design. The synthesis of these molecules starts with an SNAr reaction of singly Boc-protected piperazine with 2-nitro-5-fluoroanisole. nih.gov This initial step highlights the importance of fluorinated anisoles in constructing complex molecules designed to induce the degradation of target kinases.

Strategies for Constructing Anticancer Agents and Other Therapeutic Scaffolds

The versatility of this compound extends beyond kinase inhibitors to the construction of a diverse range of therapeutic scaffolds, particularly for anticancer agents. The presence of multiple reactive sites on the molecule allows for the synthesis of complex heterocyclic systems with potential biological activity.

One strategy involves the use of 2,4-dichloro-5-fluorobenzoic acid, derived from the corresponding anisole, as a starting material. This acid can be condensed with thiocarbohydrazide to form a triazole intermediate, which is then further elaborated to produce 1,2,4-triazolo[3,4-b]thiadiazine derivatives. bohrium.com Certain compounds from this class have demonstrated significant antitumor activity against various cancer cell lines. bohrium.com

Another approach utilizes 2,4-dichloro-5-fluoro-substituted compounds in the synthesis of fused heterocyclic systems. For example, the condensation of fluorinated 3,6-diaryl- nih.govbohrium.comurfu.rutriazolo[3,4-b] nih.govbohrium.comresearchgate.netthiadiazoles has been explored for developing new anticancer drugs. doi.org The antiproliferative potency of these compounds against human cancer cell lines suggests that the fluorinated phenyl moiety contributes to their biological activity. doi.org

The synthesis of mutual prodrugs represents an innovative strategy to enhance the therapeutic efficacy of existing anticancer drugs. Novel derivatives of 5-fluorouracil (5-FU) and dichloroacetic acid have been designed as codrugs to overcome the limitations of 5-FU. nih.gov While not directly involving this compound, this approach underscores the broader strategy of using halogenated compounds to create more effective anticancer agents. nih.gov

The 2,4-dichloro-5-fluorophenyl scaffold has also been utilized in the synthesis of Schiff bases, which are known to possess a wide range of biological activities, including antifungal properties. researchgate.net This demonstrates the adaptability of this chemical moiety in the construction of various bioactive molecules.

Exploration in Material Science Precursors

Synthesis of Functional Polymers and Monomers

While the primary applications of this compound are in the pharmaceutical sector, its unique chemical structure also presents opportunities for its use as a precursor in material science, particularly in the synthesis of functional polymers and monomers. The presence of reactive halogen atoms and a methoxy group allows for various polymerization and modification reactions.

Although direct examples of polymerization involving this compound are not extensively documented in the provided search results, the principles of polymer synthesis suggest several potential pathways. For instance, the chlorine atoms could be susceptible to nucleophilic substitution reactions, enabling the incorporation of the fluorinated aromatic ring into polymer backbones or as pendant groups. This could be achieved through reactions with difunctional nucleophiles, such as diols or diamines, to form polyesters or polyamides, respectively.

Furthermore, the methoxy group could be demethylated to a phenol, which could then be used in the synthesis of polymers such as polycarbonates or polyethers. The resulting polymers would possess a fluorinated aromatic unit, which could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

The synthesis of monomers derived from this compound is another avenue for its application in material science. For example, the introduction of a polymerizable group, such as a vinyl or an acrylate moiety, onto the aromatic ring would yield a functional monomer. This could be achieved through various organic transformations, such as Grignard reactions followed by reaction with a suitable electrophile, or palladium-catalyzed cross-coupling reactions. The resulting fluorinated monomers could then be polymerized or copolymerized to produce a wide range of functional polymers with tailored properties.

Building Blocks for Liquid Crystals and Optoelectronic Materials

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying the properties of liquid crystals and optoelectronic materials. tcichemicals.com The high electronegativity and small size of fluorine can significantly influence intermolecular interactions, dielectric anisotropy, and mesophase behavior. This compound, with its specific substitution pattern, represents a potential building block for the synthesis of novel liquid crystalline and optoelectronic materials.